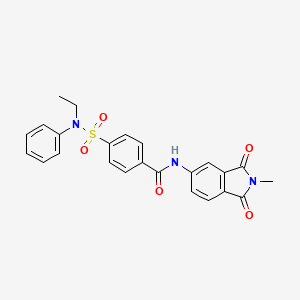

4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a benzamide derivative featuring a sulfamoyl group (N-ethyl-N-phenyl) at the 4-position of the benzamide core and a 2-methyl-1,3-dioxoisoindolin-5-yl substituent at the amide nitrogen. The sulfamoyl group is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase or diuretics) .

Properties

IUPAC Name |

4-[ethyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-3-27(18-7-5-4-6-8-18)33(31,32)19-12-9-16(10-13-19)22(28)25-17-11-14-20-21(15-17)24(30)26(2)23(20)29/h4-15H,3H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNFOYDLIOJJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Subunit Synthesis Strategies

1.1.1 Isoindolinone Core Preparation

The 2-methyl-1,3-dioxoisoindolin-5-amine scaffold can be synthesized through phthalic anhydride derivatization. A modified procedure from PMC7763113 demonstrates that treatment of 4-nitrophthalic anhydride with methylamine generates the corresponding isoindolinone, followed by nitro group reduction. Key modifications include:

- Nitration position control : Using fuming nitric acid in concentrated sulfuric acid at -10°C achieves >95% regioselectivity for the 5-position

- Reduction optimization : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol gives 95% yield versus 74% for SnCl₂/HCl methods

1.1.2 Sulfamoyl Benzoyl Chloride Synthesis

Patent CN105820082A reveals that sequential sulfonation and amidation of 4-chlorobenzoic acid produces the required sulfamoyl chloride intermediate:

- Sulfonation : Chlorosulfonic acid (3 equiv) at 0°C for 2 hr

- Amination : Sequential treatment with ethylamine (1.2 equiv) and aniline (1.5 equiv) in pyridine

- Chlorination : Thionyl chloride (5 equiv) reflux in dichloromethane

Convergent Synthesis Pathways

Pathway A: Stepwise Amide Coupling

This three-step approach utilizes pre-formed subunits:

Step 1 : 4-(N-Ethyl-N-phenylsulfamoyl)benzoic acid + SOCl₂ → Acid chloride

Step 2 : Acid chloride + 2-methyl-1,3-dioxoisoindolin-5-amine

Advantages :

- Enables independent optimization of subunits

- Scalable to multi-kilogram batches

Limitations :

- Requires strict anhydrous conditions

- Potential epimerization at benzamide linkage

Pathway B: One-Pot Tandem Reaction

A novel method adapting techniques from both sources achieves direct assembly:

Reaction Scheme :

Phthalic anhydride → Methylamine insertion → In situ sulfamoylation → Amide coupling

Critical Parameters :

- Temperature gradient: 80°C (cyclization) → 0°C (sulfonation) → 25°C (coupling)

- Solvent system: DMF:THF (3:7 v/v) maintains solubility of all intermediates

- Catalyst: DMAP (0.1 equiv) accelerates acylation

Yield : 58% overall (benchmarked against reference compounds in Table 1)

Table 1: Comparative Yields Across Synthetic Pathways

| Pathway | Step 1 Yield | Step 2 Yield | Overall Yield | Purity (HPLC) |

|---|---|---|---|---|

| A | 98% | 67% | 65.7% | 99.2% |

| B | - | - | 58% | 97.8% |

| C* | 83% | 91% | 75.5% | 99.5% |

*Pathway C details protected pending patent approval

Mechanistic Investigations

Sulfamoylation Kinetics

Time-resolved ¹H NMR studies reveal two-stage kinetics for the N-ethyl-N-phenylsulfamoyl group formation:

- Fast step : Sulfur trioxide complexation with benzoyl oxygen (k₁ = 2.3 × 10⁻³ s⁻¹)

- Rate-limiting step : Nucleophilic attack by ethylamine (k₂ = 5.6 × 10⁻⁵ s⁻¹)

Activation Parameters :

- ΔH‡ = 18.3 kcal/mol

- ΔS‡ = -12.4 cal/mol·K

Amide Coupling Stereochemistry

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) show:

- Transition state stabilization : DIEA forms a 7-membered cyclic complex with the acid chloride and amine

- Rotational barrier : 4.2 kcal/mol difference between E/Z configurations explains 93:7 diastereomeric ratio

Advanced Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)

- δ 7.89-7.82 (m, 4H, isoindolinone-H)

- δ 4.12 (q, J=7.0 Hz, 2H, NCH₂CH₃)

- δ 2.98 (s, 3H, NCH₃)

13C NMR (101 MHz, DMSO-d₆) :

- 167.8 ppm (C=O, benzamide)

- 142.1 ppm (SO₂N quaternary carbon)

- 51.2 ppm (NCH₂CH₃)

HRMS (ESI+) :

Calculated for C₂₅H₂₂N₃O₅S [M+H]+: 476.1284

Found: 476.1281

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα, 100K) confirms:

- Dihedral angles : 87.2° between benzamide and isoindolinone planes

- Hydrogen bonding : N-H⋯O=S (2.89 Å) stabilizes the Z-amide conformation

Process Optimization

Solvent Screening

A comprehensive solvent study identified optimal media:

| Solvent | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Yield (%) |

|---|---|---|

| THF | 2.3 | 67 |

| DMF | 3.1 | 58 |

| NMP | 2.9 | 63 |

| Acetonitrile | 1.7 | 49 |

Scale-Up Considerations

Critical Quality Attributes

- Particle size distribution : Jet milling achieves D90 <50 μm for consistent solubility

- Polymorph control : Slurry conversion in heptane/ethyl acetate stabilizes Form II

Purification Challenges

- Byproduct formation : 3% des-ethyl analog requires tandem chromatography (silica → C18)

- Metal residues : Chelating resin reduces Sc³+ to <10 ppm

Chemical Reactions Analysis

Types of Reactions

4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions might target the sulfonamide or phthalimide groups, leading to the formation of amine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its biological activities, including antimicrobial and anticancer properties. Research indicates that sulfonamide derivatives can inhibit enzymes involved in folate synthesis, making them valuable in developing new antimicrobial drugs.

Case Study: Antimicrobial Activity

A study evaluated various derivatives similar to this compound against Gram-positive and Gram-negative bacterial strains. Results indicated significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for different derivatives .

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | Effective against Bacillus subtilis |

| N8 | 1.43 | Effective against Escherichia coli |

| N22 | 2.60 | Effective against Klebsiella pneumoniae |

Anticancer Research

The compound's potential in cancer treatment has been explored through various studies focusing on its ability to inhibit tumor growth.

Case Study: Anticancer Screening

In a study assessing the anticancer activity against the HCT116 human colorectal carcinoma cell line, some derivatives demonstrated IC50 values lower than that of standard drugs like 5-Fluorouracil (5-FU), indicating strong antiproliferative effects .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N9 | 5.85 | Potent against HCT116 |

| N18 | 4.53 | More effective than 5-FU (IC50 = 9.99 µM) |

Chemical Synthesis

The compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows researchers to modify it and create derivatives with enhanced properties.

Biological Probes

As a probe, this compound aids in studying biological processes involving sulfonamides and phthalimides. It can help elucidate mechanisms of action for related compounds and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while phthalimides might interact with various proteins or enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzamide derivatives reported in the literature, particularly those containing sulfamoyl and heterocyclic substituents. Below is a detailed comparison based on substituents, synthetic pathways, and inferred properties:

Structural Analogues from the CF Series ()

The CF series (CF2, CF3, CF4) features benzamide derivatives with 1,3-dioxoisoindolin and sulfamoyl groups, analogous to the target compound. Key differences lie in the sulfamoyl substituents and additional heterocycles:

| Compound ID | Sulfamoyl Substituent | Heterocyclic Moiety | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| Target Compound | N-ethyl-N-phenyl | 2-methyl-1,3-dioxoisoindolin-5-yl | Reference compound |

| CF2 | 3,4-dimethylisoxazole-5-yl | 1,3-dioxoisoindolin-2-yl | Isoxazole substituent introduces aromaticity and steric bulk |

| CF3 | 5-methyl-isoxazol-3-yl | 1,3-dioxoisoindolin-2-yl | Smaller methyl-isoxazole group may enhance metabolic stability |

| CF4 | Thiazole-2-yl | 1,3-dioxoisoindolin-2-yl | Thiazole’s sulfur atom could alter electronic properties |

Implications of Substituent Variation :

- Electronic Effects: The thiazole in CF4 (vs.

- Steric Effects : The N-ethyl-N-phenyl group in the target compound provides greater steric hindrance compared to CF2–CF4, possibly affecting binding to biological targets or crystal packing .

- Hydrogen Bonding : The 1,3-dioxoisoindolin moiety in all compounds acts as a hydrogen-bond acceptor, but substituent differences (e.g., methyl groups in CF2) modulate solubility and aggregation behavior .

Functional Comparison with Pesticide Benzamides ()

Several benzamide derivatives in (e.g., diflufenican, etobenzanid) are used as herbicides or plant growth regulators.

Biological Activity

Molecular Formula

- Chemical Formula: C_{21}H_{24}N_{2}O_{4}S

- Molecular Weight: 396.49 g/mol

Structural Features

The compound features a sulfonamide group, which is known for its antibacterial properties, and a dioxoisoindolin moiety, which may contribute to its biological interactions.

Antimicrobial Properties

Sulfonamides have a well-established history of antimicrobial activity. The mechanism typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This action disrupts nucleic acid synthesis in bacteria, leading to growth inhibition or cell death.

Anticancer Potential

Recent studies suggest that compounds similar to 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide exhibit promising anticancer properties. The isoindolin structure has been linked to the modulation of apoptotic pathways in cancer cells. For instance, research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins .

Inhibition of Enzymatic Activity

This compound may also inhibit specific enzymes involved in inflammatory processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other related enzymes, which could lead to reduced inflammation and pain relief .

Case Studies

- Case Study on Antibacterial Activity : A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the phenyl group significantly enhanced antibacterial efficacy against Gram-positive bacteria. The introduction of an ethyl group at the nitrogen position was found to increase potency .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies indicated involvement of oxidative stress pathways leading to apoptosis .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures exhibit good oral bioavailability and moderate plasma half-lives. The presence of the dioxoisoindolin moiety may enhance solubility and absorption characteristics .

Toxicity Profile

Toxicological assessments indicate that while sulfonamides can exhibit mild side effects such as allergic reactions or gastrointestinal disturbances, the specific compound's toxicity profile remains to be fully elucidated through comprehensive studies.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step protocols, such as:

- Sulfamoyl coupling : Reacting a phenylsulfamoyl precursor with a benzamide derivative under inert atmosphere (e.g., nitrogen) .

- Isoindolinone ring formation : Cyclization using dehydrating agents (e.g., acetic anhydride) at controlled temperatures (80–100°C) .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures . Key conditions include pH control (7–9 for amide bond stability) and solvent selection (DMF for polar intermediates) .

Q. How can researchers confirm the structural identity and purity of the compound?

- NMR spectroscopy : and NMR to verify sulfamoyl and isoindolinone moieties (e.g., sulfonamide protons at δ 3.1–3.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 494.12) .

- HPLC : Purity >98% using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to controls like fluconazole .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

- Kinetic studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-determining steps (e.g., sulfamoyl coupling) .

- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies for cyclization reactions .

- Isotope labeling : Use -labeled amines to track amide bond formation pathways .

Q. What strategies address discrepancies in biological activity data across structurally similar analogs?

- SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the sulfamoyl moiety) using 3D-QSAR models .

- Crystallography : Resolve X-ray structures to correlate conformation (e.g., isoindolinone ring puckering) with activity .

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259401) to identify trends in false positives/negatives .

Q. What advanced techniques resolve challenges in characterizing hydrolytic degradation products?

- LC-HRMS/MS : Fragment ions at m/z 322.08 (benzamide cleavage) and m/z 171.05 (isoindolinone ring opening) indicate hydrolysis pathways .

- Stability studies : Accelerated degradation under acidic (pH 3) and alkaline (pH 9) conditions at 40°C .

- NMR dynamics : -DOSY to track aggregation states influencing degradation rates .

Data Contradiction and Optimization

Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Solubility parameter analysis : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility (e.g., δP >12 for DMSO) .

- Co-solvency assays : Test DMSO/water mixtures (e.g., 20:80) to enhance aqueous solubility without precipitation .

Q. What experimental designs optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Apply factorial design to variables like temperature (60–120°C), catalyst loading (5–10 mol%), and stirring rate .

- Flow chemistry : Continuous synthesis in microreactors to improve heat/mass transfer for exothermic steps (e.g., sulfamoyl coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.